2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14-3-4-15(2)17(9-14)12-24-7-8-25-19(22(24)26)11-18(23-25)16-5-6-20-21(10-16)28-13-27-20/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJUPZPGWZTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 313.39 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. The pyrazole nucleus has been associated with the inhibition of various cancer cell lines through different mechanisms:
- Mechanism of Action : Pyrazole derivatives often inhibit key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells. Inhibition of TrxR can lead to increased oxidative stress and apoptosis in cancer cells .
- Case Study : A study reported that a series of pyrazole compounds exhibited significant cytotoxicity against several cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance anticancer activity .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds with similar structures have shown effectiveness against various bacterial strains:
- Antibacterial Efficacy : Research has demonstrated that certain pyrazole derivatives possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the low microgram range .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties:
- Mechanism : They may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
Data Table: Summary of Biological Activities
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